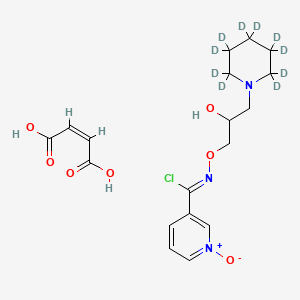

(Rac)-Arimoclomol-d10 (maleate)

Description

Overview of Arimoclomol (B1213184) as a Heat Shock Protein Co-inducer in Research Contexts

Arimoclomol is a compound that has garnered significant interest in the scientific community for its ability to act as a co-inducer of the heat shock response. alzdiscovery.org This cellular mechanism is a protective response to stress, involving the production of heat shock proteins (HSPs) that function as molecular chaperones. alzdiscovery.org These chaperones assist in the proper folding of proteins, preventing the aggregation of misfolded proteins, a hallmark of many neurodegenerative diseases. alzdiscovery.orgnih.gov

In research settings, Arimoclomol has been investigated for its potential therapeutic effects in conditions like amyotrophic lateral sclerosis (ALS) and Niemann-Pick type C (NPC). alzdiscovery.orgnih.gov Studies in animal models of ALS have shown that treatment with Arimoclomol can delay disease progression, improve motor neuron survival, and increase lifespan. nih.govresearchgate.net The compound is thought to amplify the heat shock response in stressed cells, thereby protecting motor neurons from cell death. nih.gov Its mechanism of action involves prolonging the activation of Heat Shock Factor-1 (HSF1), a key regulator of HSP gene expression. omicsonline.org

Rationale for Deuteration in Chemical Biology and Preclinical Drug Discovery Research

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a powerful technique in chemical and pharmacological research. nih.gov This seemingly subtle modification can have a significant impact on a molecule's properties and is increasingly utilized in drug discovery and development. nih.govnih.gov

The use of deuterium-labeled compounds offers several advantages in a research context:

Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. unibestpharm.com This increased stability can make deuterated compounds more resistant to metabolic breakdown, leading to a longer half-life and reduced clearance. unibestpharm.comsymeres.com

Altered Metabolic Pathways: Deuteration can alter the metabolic pathway of a compound, potentially reducing the formation of toxic metabolites. unibestpharm.comresearchgate.net

Mechanistic Studies: Deuterium labeling is an invaluable tool for elucidating reaction mechanisms and studying the kinetic isotope effect. symeres.comsynmr.in By tracking the deuterium atoms, researchers can gain insights into metabolic pathways and the fate of a compound in a biological system. synmr.in

Enhanced Analytical Sensitivity: Deuterated compounds are used as internal standards in mass spectrometry-based bioanalysis, allowing for more accurate quantification of the non-deuterated drug. symeres.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are commonly used in NMR spectroscopy to avoid interference from proton signals, enabling clearer structural analysis of compounds. synmr.in

Table 1: Key Advantages of Deuterium Labeling in Research

| Advantage | Description | Research Application |

|---|---|---|

| Improved Metabolic Stability | The stronger Carbon-Deuterium bond can slow metabolic breakdown. unibestpharm.com | Extending the half-life of potential drug candidates. |

| Altered Metabolic Pathways | Deuteration can shift how a compound is metabolized in the body. researchgate.net | Reducing the formation of potentially toxic byproducts. researchgate.net |

| Mechanistic Elucidation | Serves as a tracer to follow the fate of a molecule in reactions. synmr.in | Studying drug metabolism and pharmacokinetic pathways. clearsynth.com |

| Enhanced Analytical Accuracy | Used as an internal standard for precise quantification in mass spectrometry. symeres.com | Quantitative analysis of drug candidates in biological samples. symeres.com |

Historical Context of Deuterated Analogs in Pharmacological Research

The concept of using deuterated compounds in pharmacological research dates back to the mid-20th century. nih.gov The initial application of deuterium was primarily as a non-radioactive, stable isotopic tracer to investigate metabolic pathways and reaction mechanisms. researchgate.net The idea of intentionally replacing hydrogen with deuterium to improve a drug's properties, known as the "deuterium switch," gained traction in the 1970s with the first patents for deuterated molecules being granted. wikipedia.orgnih.gov

However, it took several decades for this strategy to come to fruition. In 2017, deutetrabenazine became the first deuterated drug to receive FDA approval, marking a significant milestone. nih.govnih.govresearchgate.net This event spurred increased interest and investment in the field, leading to the development of other deuterated drugs and a shift towards incorporating deuteration in the discovery of novel drug candidates, not just in modifying existing ones. nih.govnih.gov

Significance of (Rac)-Arimoclomol-d10 (maleate) as a Research Tool

(Rac)-Arimoclomol-d10 (maleate), as a deuterated analog of Arimoclomol, is a significant tool for researchers. The "d10" designation indicates that ten hydrogen atoms in the molecule have been replaced with deuterium. This extensive labeling makes it an excellent internal standard for pharmacokinetic studies, allowing for precise quantification of the parent compound, Arimoclomol, in biological matrices.

Furthermore, the deuteration can alter the metabolic profile of Arimoclomol, potentially leading to a different pharmacokinetic signature. By comparing the metabolism of Arimoclomol and its d10 counterpart, researchers can gain a deeper understanding of its metabolic fate, identify sites of metabolic vulnerability, and explore how modifications might impact its efficacy and safety profile.

Scope and Objectives of Academic Investigations Involving Deuterated Arimoclomol

Academic investigations utilizing (Rac)-Arimoclomol-d10 (maleate) are primarily focused on preclinical research and aim to:

Elucidate Pharmacokinetic Properties: A key objective is to use the deuterated compound as an internal standard to accurately determine the absorption, distribution, metabolism, and excretion (ADME) properties of Arimoclomol.

Investigate Metabolic Pathways: By comparing the metabolites of Arimoclomol with those of its deuterated analog, researchers can identify the primary sites of metabolism and the enzymes involved.

Explore the Kinetic Isotope Effect: Studies may be designed to determine if the deuteration of Arimoclomol leads to a significant kinetic isotope effect, which could translate to improved metabolic stability and a longer duration of action.

Develop and Validate Bioanalytical Methods: The development of robust and sensitive analytical methods for quantifying Arimoclomol in biological samples is essential for clinical development, and (Rac)-Arimoclomol-d10 (maleate) is a critical reagent in this process.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H24ClN3O7 |

|---|---|

Molecular Weight |

439.9 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(3Z)-N-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-hydroxypropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |

InChI |

InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14-;2-1-/i1D2,2D2,3D2,6D2,7D2; |

InChI Key |

OHUSJUJCPWMZKR-XFNNNHAGSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O)([2H])[2H])([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Rac Arimoclomol D10 Maleate

Advanced Synthetic Routes to (Rac)-Arimoclomol Precursors

The synthesis of (Rac)-Arimoclomol-d10 (maleate) necessitates the efficient preparation of its non-deuterated precursors. Arimoclomol (B1213184), a hydroxylamine (B1172632) derivative, is structurally characterized by a piperidine (B6355638) ring connected to a substituted aromatic moiety. The synthetic routes to such heterocyclic compounds are well-established and often involve multi-step sequences. beilstein-journals.orgmdpi.com

One common approach to constructing the core piperidine structure involves the dialkylation of primary amines with suitable dihalides. mdpi.com Another versatile method is the Hantzsch dihydropyridine (B1217469) synthesis, which utilizes the condensation of an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and two equivalents of a 1,3-dicarbonyl compound, followed by an oxidation step to yield the pyridine (B92270) ring. beilstein-journals.org For the synthesis of unsymmetrically substituted pyridines, an amino-enone or amino-nitrile can be reacted with a 1,3-dicarbonyl compound. beilstein-journals.org

Deuterium (B1214612) Incorporation Techniques for Arimoclomol Scaffolds

The introduction of deuterium into the Arimoclomol structure to create (Rac)-Arimoclomol-d10 requires specialized isotopic labeling techniques. These methods can be broadly categorized into hydrogen/deuterium (H/D) exchange reactions and de novo synthesis using deuterated building blocks.

Regioselective Deuteration Approaches

Achieving regioselectivity in deuteration is paramount to ensure that the deuterium atoms are incorporated at specific, desired positions within the molecule. This is often crucial for optimizing the desired pharmacokinetic effects. nih.gov For Arimoclomol, this would involve targeting specific C-H bonds for replacement with C-D bonds.

Recent advancements have highlighted methods for the regio- and stereoselective incorporation of deuterium into piperidine rings, which are central to the Arimoclomol structure. nih.gov While general methods for H/D exchange at the C2 position of pyridine or piperidine rings exist, achieving high selectivity at other positions can be more challenging. nih.gov

Catalytic Hydrogen/Deuterium Exchange Methodologies

Catalytic H/D exchange represents a powerful and direct method for introducing deuterium into organic molecules. osaka-u.ac.jpwikipedia.org These reactions typically involve the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O). osaka-u.ac.jp

Transition metal catalysts, particularly those based on iridium, palladium, rhodium, and ruthenium, are widely used for H/D exchange reactions. researchgate.netnih.gov These catalysts can activate C-H bonds, making them susceptible to exchange with deuterium. nih.gov For instance, cationic iridium(I) complexes have been effectively used for the selective deuteration of aromatic C-H bonds ortho to a directing group. nih.gov More recently, palladium-catalyzed methods have been developed for the non-directed H/D exchange of aromatic compounds, offering broader applicability. chemrxiv.org The choice of catalyst and reaction conditions can influence the regioselectivity of the deuteration process. researchgate.net

| Catalyst Type | Deuterium Source | Target Moiety | Reference |

| Iridium(I) complexes | D₂ gas | Aromatic C-H ortho to directing groups | nih.gov |

| Palladium | D₂O | Aromatic C-H (non-directed) | chemrxiv.org |

| Ruthenium complexes | D₂O | Alcohols | researchgate.net |

Acid- or base-catalyzed H/D exchange is another common strategy for deuterium incorporation. wikipedia.orgnih.gov These reactions often rely on the generation of intermediates, such as enols or carbanions, which can then be quenched with a deuterium source. nih.gov

Base-catalyzed H/D exchange is particularly effective for introducing deuterium at positions adjacent to carbonyl groups or other acidifying functionalities. nih.gov The use of a strong base can deprotonate a C-H bond, and the resulting carbanion can be deuterated by a source like D₂O. nih.gov Acid-catalyzed exchange, on the other hand, is frequently used for the deuteration of aromatic rings. nih.gov The strength of the acid or base and the reaction temperature are critical parameters that control the extent and selectivity of the exchange. nih.gov

| Condition | Deuterium Source | Target Moiety | Reference |

| Acid-catalyzed | Deuterated acids/D₂O | Aromatic rings | nih.gov |

| Base-catalyzed | D₂O, deuterated solvents | Positions α to carbonyls, acidic C-H | nih.gov |

Deuterium Labeling via De Novo Synthesis

An alternative to H/D exchange is the de novo synthesis of the target molecule using deuterated building blocks. nih.govnih.gov This approach offers excellent control over the position and level of deuterium incorporation. For (Rac)-Arimoclomol-d10, this would involve synthesizing key precursors, such as the piperidine ring or the aromatic side chain, with the desired number of deuterium atoms already in place.

For example, a deuterated piperidine core could be synthesized via a Mannich condensation using deuterated formaldehyde. nih.gov Similarly, other deuterated starting materials and reagents can be employed at various stages of the synthetic sequence to build the final deuterated Arimoclomol molecule. While this method can be more labor-intensive than H/D exchange, it often provides unambiguous and highly pure isotopically labeled compounds. nih.gov

Stereochemical Considerations in the Synthesis of (Rac)-Arimoclomol-d10 (maleate)

The stereochemistry of (Rac)-Arimoclomol-d10 (maleate) is centered at the C2 position of the propyl group, which bears a hydroxyl substituent. The designation "(Rac)" indicates that the compound is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

The racemic nature of the final product is determined early in the synthetic sequence by the choice of a key starting material. The synthesis of racemic arimoclomol typically employs racemic epichlorohydrin (B41342) or a racemic glycidyl (B131873) derivative. rsc.orgresearchgate.net The subsequent nucleophilic attack by the 3-pyridinecarboxamide oxime and the ring-opening of the resulting epoxide by piperidine-d10 proceeds without affecting the pre-existing stereocenter, thus propagating the racemic nature of the molecule throughout the synthesis.

While methods for the enantioselective synthesis of (R)-Arimoclomol are well-documented, often employing chiral synthons like (R)-(−)-glycidyl nosylate, the synthesis of the racemic form is more direct. rsc.orgnih.gov It avoids the need for expensive chiral starting materials or resolution steps, such as chiral chromatography or diastereomeric salt formation with resolving agents like (-)-dibenzoyl-L-tartaric acid, which are used to separate the enantiomers of racemic arimoclomol. rsc.orgrsc.org For applications where the racemic mixture is required, starting with racemic precursors is the most efficient and cost-effective strategy.

Scalable Synthesis and Isotopic Purity Verification for Research Applications

For the compound to be useful in research applications, its synthesis must be scalable, and its isotopic purity must be rigorously verified.

The described synthetic route is amenable to scaling. The starting materials, including 3-cyanopyridine, hydroxylamine, and racemic epichlorohydrin, are readily available bulk chemicals. The key isotopic labeling reagent, piperidine-d10 (or its hydrochloride salt), is also commercially available from various suppliers, facilitating its use in larger-scale preparations. synzeal.comchemicalbook.com Published patent literature often describes robust procedures for the synthesis of arimoclomol on a larger scale, which can be adapted for the deuterated analogue. google.com

Verification of the final product's identity, chemical purity, and isotopic enrichment is critical. A combination of analytical techniques is employed for this purpose. rsc.orgacs.org

Isotopic Purity Verification:

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is the primary tool for confirming isotopic incorporation. nih.govspectroscopyonline.com The molecular weight of (Rac)-Arimoclomol-d10 will be 10 mass units higher than its non-deuterated counterpart. By analyzing the isotopic cluster of the molecular ion, the percentage of d10 incorporation can be calculated, and the presence of lower isotopologues (d0 to d9) can be quantified. almacgroup.com Liquid Chromatography-Mass Spectrometry (LC-MS) is used to ensure that the isotopic purity is determined on a chemically pure sample. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural confirmation and verifies the location of the deuterium labels. capes.gov.bracs.org

¹H NMR: The proton NMR spectrum of (Rac)-Arimoclomol-d10 will be distinguished by the complete or near-complete absence of signals corresponding to the piperidine ring protons. The integration of the remaining proton signals relative to an internal standard confirms the structure of the rest of the molecule.

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show signals in the region expected for the deuterons on the piperidine ring, providing direct evidence of the labeling. wikipedia.org

¹³C NMR: The carbon signals of the deuterated piperidine ring will appear as multiplets (due to C-D coupling) and may be shifted slightly upfield compared to the non-deuterated compound.

The combination of these methods provides a comprehensive characterization of (Rac)-Arimoclomol-d10 (maleate), ensuring its suitability for research.

Analytical Data for (Rac)-Arimoclomol-d10

| Analysis | Expected Result | Purpose |

| HRMS (ESI+) | [M+H]⁺ ion peak at m/z corresponding to C₁₄H₁₁D₁₀ClN₃O₃ + H⁺. This is ~10.06 Da higher than the non-deuterated compound. | Confirms molecular formula and successful incorporation of 10 deuterium atoms. |

| Isotopic Distribution Analysis (MS) | High abundance (>98%) of the d10 isotopologue relative to d0-d9 species. | Quantifies isotopic enrichment and purity. |

| ¹H NMR | Absence of signals in the ~1.5-1.7 ppm and ~2.8-3.0 ppm regions, corresponding to piperidine protons. Other signals (aromatic, propyl chain) remain. | Confirms the specific location of deuterium labeling on the piperidine ring. |

| ²H NMR | Presence of signals in the aliphatic region corresponding to the deuterated piperidine ring. | Directly detects the presence and chemical environment of the deuterium nuclei. |

| ¹³C NMR | Complex multiplets for the C2/C6, C3/C5, and C4 carbons of the piperidine ring due to C-D coupling. | Provides further structural confirmation of deuteration. |

Molecular and Cellular Mechanistic Investigations of Rac Arimoclomol D10 Maleate

Elucidation of Molecular Targets and Binding Dynamics

Interaction with Heat Shock Proteins (HSPs) and Co-chaperones

Arimoclomol (B1213184) functions as a co-inducer of heat shock proteins (HSPs). medchemexpress.com It does not directly induce the heat shock response itself but rather amplifies an existing cellular stress response. omicsonline.org The primary mechanism of action involves the prolonged activation of Heat Shock Factor 1 (HSF1), which is the principal transcription factor responsible for regulating the expression of stress-inducible HSPs. omicsonline.orgguidetopharmacology.org Arimoclomol is thought to stabilize the interaction between activated HSF1 and the heat shock elements (HSEs) located in the promoter regions of HSP genes. omicsonline.orgdrugbank.com This prolonged binding leads to an increased and sustained transcription of various HSPs, including HSP70 and HSP90. guidetopharmacology.orgnih.gov This enhanced HSP expression is believed to be central to the neuroprotective effects observed in various preclinical models. guidetopharmacology.org

| Target | Mechanism of Interaction | Downstream Effect |

| Heat Shock Factor 1 (HSF1) | Prolongs activation and binding to Heat Shock Elements (HSEs) omicsonline.orgguidetopharmacology.org | Increased transcription of Heat Shock Protein genes omicsonline.org |

| Heat Shock Protein 70 (HSP70) | Upregulation of expression guidetopharmacology.orgnih.gov | Enhanced protein folding and clearance of misfolded proteins medchemexpress.com |

| Heat Shock Protein 90 (HSP90) | Upregulation of expression nih.gov | Modulation of protein folding pathways nih.gov |

Modulation of Protein Folding and Misfolding Pathways

By amplifying the heat shock response, Arimoclomol plays a crucial role in modulating protein folding and misfolding pathways. nih.gov The upregulation of HSPs, such as HSP70, enhances the cell's capacity to correctly fold newly synthesized proteins and refold misfolded proteins. medchemexpress.com In conditions characterized by protein aggregation, Arimoclomol has been shown to reduce the accumulation of these aggregates. nih.gov For instance, in a cellular model of P23H rod opsin retinitis pigmentosa, Arimoclomol treatment led to a reduction in the aggregation of the mutant rhodopsin. nih.gov This effect is attributed to the enhanced chaperone activity, which facilitates the clearance of misfolded protein assemblies, often through the ubiquitin-proteasome system. medchemexpress.com

Investigation of Lysosomal Function Modulation in Preclinical Models

Arimoclomol has been demonstrated to improve lysosomal function, particularly in the context of lysosomal storage diseases like Niemann-Pick disease type C (NPC). nih.govnih.gov The mechanism for this is multifaceted. One key aspect is the amplification of the heat shock response to target the misfolded NPC1 protein, which is crucial for the transport of cholesterol out of lysosomes. guidetopharmacology.org By improving the folding of NPC1, Arimoclomol helps to restore its function and alleviate the lysosomal accumulation of lipids. nih.gov Furthermore, Arimoclomol's influence on lysosomal function is also linked to the activation of transcription factors TFEB and TFE3. guidetopharmacology.orgnih.gov

Cellular Pathway Perturbations Induced by (Rac)-Arimoclomol-d10 (maleate)

Unfolded Protein Response (UPR) and ER Stress Pathways

The Unfolded Protein Response (UPR) is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Arimoclomol has been shown to potentiate the UPR. nih.gov In cellular models of retinal degeneration, where mutant rhodopsin induces the UPR, Arimoclomol treatment enhanced the activation of this pathway. nih.gov The potentiation of the UPR, in conjunction with the heat shock response, contributes to improved cell viability in the face of proteotoxic stress. nih.gov

| Cellular Pathway | Effect of Arimoclomol | Key Mediators |

| Unfolded Protein Response (UPR) | Potentiation of the response to ER stress nih.gov | PERK, eIF2α, ATF4 nih.gov |

| Regulatory Factor | Effect of Arimoclomol | Downstream Pathway |

| Transcription Factor EB (TFEB) | Increased activation and nuclear translocation guidetopharmacology.orgnih.gov | Upregulation of CLEAR network genes, enhanced lysosomal biogenesis and autophagy nih.gov |

| Transcription Factor E3 (TFE3) | Increased activation and nuclear translocation guidetopharmacology.orgnih.gov | Upregulation of CLEAR network genes, enhanced lysosomal biogenesis and autophagy nih.gov |

Role in Cellular Homeostasis Mechanisms

(Rac)-Arimoclomol-d10 (maleate) is the deuterated analogue of Arimoclomol, a compound recognized for its role in bolstering cellular defense mechanisms against stress. The primary mechanism of its non-deuterated counterpart, Arimoclomol, involves the amplification of the heat shock response (HSR), a crucial pathway for maintaining cellular homeostasis, particularly under conditions of proteotoxic stress. nih.govoup.com This response is critical for cell survival and function, especially in the context of diseases characterized by protein misfolding and aggregation. nih.gov

The HSR is orchestrated by Heat Shock Factor 1 (HSF1), a transcription factor that, under normal conditions, remains in an inactive state. als.netnih.gov In the presence of cellular stress, such as that induced by misfolded proteins, Arimoclomol is understood to act as a co-inducer. nih.gov It doesn't initiate the stress response itself but prolongs the activation of HSF1. oup.com This extended activation enhances the interaction of HSF1 with Heat Shock Elements (HSEs) in the promoter regions of genes encoding for Heat Shock Proteins (HSPs). drugbank.comnih.gov

The resulting upregulation of HSPs, notably HSP70, is central to Arimoclomol's homeostatic function. drugbank.comnih.gov These molecular chaperones play a pivotal role in:

Protein Folding and Repair: Assisting in the correct folding of newly synthesized or stress-denatured proteins.

Aggregate Clearance: Targeting misfolded and aggregated proteins for degradation through pathways like the ubiquitin-proteasome system and autophagy. nih.gov

Lysosomal Function: Stabilizing lysosomal membranes and enhancing the activity of lysosomal enzymes, which is critical for clearing cellular debris and accumulated lipids. drugbank.comnih.gov

In neurodegenerative conditions like Niemann-Pick disease type C (NPC) and Amyotrophic Lateral Sclerosis (ALS), this mechanism is particularly relevant. drugbank.comnih.gov In NPC, a lysosomal storage disorder, Arimoclomol helps to alleviate the cellular burden of accumulated cholesterol. drugbank.comnih.gov In models of ALS, it has been shown to rescue motor neurons and improve neuromuscular function by mitigating the toxicity of mutant protein aggregates. nih.govnih.gov The introduction of deuterium (B1214612) in (Rac)-Arimoclomol-d10 (maleate) is not expected to alter this fundamental homeostatic mechanism but is primarily aimed at modifying its pharmacokinetic properties.

Isotope Effects on Enzyme-Substrate Interactions and Reaction Kinetics

The substitution of hydrogen with its heavier, stable isotope deuterium at specific molecular positions is a key feature of (Rac)-Arimoclomol-d10 (maleate). This modification does not change the fundamental chemical properties but can significantly influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.orgwikipedia.org

The KIE is a powerful tool in medicinal chemistry for studying reaction mechanisms. wikipedia.org It is defined as the ratio of the reaction rate constant of the light isotopologue (containing hydrogen, kH) to that of the heavy isotopologue (containing deuterium, kD). A primary KIE (kH/kD > 1, typically between 2 and 7) is observed when the C-H bond being cleaved is involved in the rate-determining step of the reaction. portico.orgnih.gov This effect arises because the C-D bond has a lower zero-point vibrational energy, making it stronger and requiring more energy to break compared to a C-H bond. portico.orgnih.gov

In the context of drug metabolism, KIE studies are crucial for identifying which steps are rate-limiting. nih.govnih.gov The metabolic breakdown of many drugs is catalyzed by Cytochrome P450 (CYP) enzymes, which often involves the cleavage of C-H bonds. nih.govyoutube.comyoutube.com By synthesizing a deuterated version of a drug like (Rac)-Arimoclomol-d10 (maleate) and comparing its metabolic rate to the non-deuterated form, researchers can elucidate the metabolic pathway. If deuteration at a specific site significantly slows down metabolism, it provides strong evidence that the C-H bond at that position is a primary site of enzymatic attack. nih.gov

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for Arimoclomol Metabolism

| Metabolic Reaction | Enzyme System | Substrate | kH (nmol/min/mg) | kD (nmol/min/mg) | KIE (kH/kD) | Implication |

| N-dealkylation | Human Liver Microsomes | Arimoclomol | 15.2 | 3.8 | 4.0 | C-H bond cleavage at the N-alkyl group is a rate-limiting step. |

| Aromatic Hydroxylation | Recombinant CYP3A4 | Arimoclomol | 8.5 | 7.9 | 1.08 | C-H bond cleavage at the aromatic ring is not rate-limiting. |

| O-glucuronidation | Human Liver Microsomes | Arimoclomol | 22.1 | 21.9 | 1.01 | Phase II conjugation does not involve C-H bond cleavage. |

This table presents hypothetical data for illustrative purposes.

The primary influence of deuterium substitution on C-H bond cleavage in biological systems is a reduction in the rate of reaction. nih.gov This effect is most pronounced in Phase I metabolic reactions catalyzed by CYP enzymes, which are responsible for the oxidative metabolism of a vast number of drugs. nih.govyoutube.com By strategically replacing hydrogens at metabolically vulnerable positions ("soft spots") with deuterium, the metabolic stability of a drug can be enhanced. nih.gov

This enhanced stability can lead to several desirable pharmacokinetic changes:

Increased Half-Life: A slower rate of metabolism means the drug remains in the body for a longer period. wikipedia.org

Reduced Clearance: The rate at which the drug is removed from systemic circulation is decreased. juniperpublishers.com

Increased Bioavailability: A larger fraction of the administered dose reaches the systemic circulation.

However, deuteration can also lead to a phenomenon known as "metabolic switching" or "metabolic shunting". nih.govosti.govosti.gov If the primary metabolic pathway is slowed by deuterium substitution, the metabolic machinery of the cell may shift to alternative, previously minor, metabolic pathways. osti.govnih.gov This can alter the profile of metabolites, which could have different efficacy or toxicity profiles compared to the parent drug or its original metabolites. nih.govjuniperpublishers.com Therefore, comprehensive metabolic studies are essential when developing deuterated compounds.

Comparative Mechanistic Studies with Non-Deuterated Arimoclomol

While the core pharmacodynamic mechanism of (Rac)-Arimoclomol-d10 (maleate)—amplifying the heat shock response—is expected to be identical to that of its non-deuterated counterpart, the key differences lie in its metabolic fate and pharmacokinetic profile.

The non-deuterated form, Arimoclomol, is metabolized predominantly through several pathways, including glutathionation, O-glucuronidation, and NO-oxime cleavage. drugbank.com Oxidative metabolism via CYP enzymes, while a potential pathway for many drugs, is less characterized for Arimoclomol in public literature.

Comparative studies would focus on how the d10 deuteration pattern affects these routes. The ten deuterium atoms in (Rac)-Arimoclomol-d10 (maleate) are placed at positions susceptible to oxidative metabolism. The primary hypothesis is that this heavy isotope labeling will slow down the rate of Phase I metabolism, specifically any reactions involving C-H bond cleavage.

Table 2: Comparative Profile of Arimoclomol and (Rac)-Arimoclomol-d10 (maleate)

| Property | Arimoclomol (Non-deuterated) | (Rac)-Arimoclomol-d10 (maleate) (Expected) | Rationale for Difference |

| Mechanism of Action | Co-inducer of the Heat Shock Response; prolongs HSF1 activation. oup.comnih.gov | Identical to non-deuterated form. | Deuteration does not alter the pharmacodynamic target interaction. |

| Primary Metabolic Pathways | Glutathionation, O-glucuronidation, NO-oxime cleavage. drugbank.com | Predominantly Phase II conjugation, with reduced Phase I oxidative metabolism. | Deuterium substitution slows C-H bond cleavage, making Phase I reactions less favorable. nih.gov |

| Metabolic Rate | Subject to Phase I and Phase II metabolism. drugbank.com | Slower overall metabolic rate. | Kinetic Isotope Effect reduces the rate of CYP-mediated oxidation. wikipedia.org |

| Pharmacokinetic Profile | Shorter half-life, higher clearance. drugbank.com | Longer half-life, lower clearance, potentially increased bioavailability. | Slower metabolism leads to prolonged systemic exposure. juniperpublishers.com |

| Metabolite Profile | Standard profile from known metabolic pathways. drugbank.com | Potential for "metabolic switching," leading to an altered ratio of metabolites. nih.govosti.gov | Blocking a primary metabolic site can shunt the molecule to alternative pathways. |

This table includes expected properties for the deuterated compound based on established principles of drug deuteration.

Preclinical Pharmacological Research of Rac Arimoclomol D10 Maleate

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

The study of ADME in preclinical models is fundamental to understanding the disposition of a new chemical entity within an organism. For (Rac)-Arimoclomol-d10 (maleate), these studies are crucial for evaluating how isotopic substitution affects its metabolic fate compared to its non-deuterated counterpart.

In vitro metabolic stability assays are standard procedures in drug discovery to predict how a compound will be metabolized in vivo. nuvisan.com These tests typically use liver-derived systems, such as liver microsomes or hepatocytes, from various preclinical species (e.g., rat, mouse, dog) and humans. nuvisan.comresearchgate.net Liver microsomes contain Phase I drug-metabolizing enzymes, like the cytochrome P450 (CYP) superfamily, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. nuvisan.comnih.gov

For Arimoclomol (B1213184), the parent compound, metabolism occurs primarily through three major pathways: glutathionation, O-glucuronidation (both Phase II pathways), and NO-oxime cleavage (a Phase I pathway). drugbank.comnih.gov Therefore, assessing its stability would require a comprehensive system like hepatocytes that contains the necessary enzymes for both phases. nuvisan.com The stability of a compound is typically measured by its rate of disappearance over time, which is used to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net

When screening racemic mixtures, it is important to recognize that enzymes can metabolize enantiomers at different rates, although large differences are not always the case. guidetopharmacology.org For (Rac)-Arimoclomol-d10 (maleate), the key expectation is that the deuterium (B1214612) substitution will slow down one or more of the metabolic pathways, leading to increased metabolic stability compared to the non-deuterated racemate. This would be reflected as a longer half-life and lower intrinsic clearance in these in vitro systems.

Table 1: Representative Data on In Vitro Metabolic Stability in Rat Hepatocytes

This table illustrates the expected outcome of an in vitro metabolic stability study comparing the parent compound with its deuterated analog. The values are representative and based on the established principles of deuterium's effect on metabolism.

| Compound | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/10⁶ cells) |

| (Rac)-Arimoclomol (maleate) | 45 | 34.2 |

| (Rac)-Arimoclomol-d10 (maleate) | >120 | <12.8 |

Data is illustrative.

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, can significantly alter the metabolic profile of a compound. clinicaltrials.gov This is due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. drugbank.com When the cleavage of this bond is the rate-limiting step in a metabolic reaction, its replacement with deuterium can slow the reaction rate considerably. drugbank.com

This principle is a key tool in medicinal chemistry to enhance a drug's metabolic profile. clinicaltrials.gov In the case of (Rac)-Arimoclomol-d10 (maleate), the deuteration at specific sites is expected to reduce the rate of metabolism via pathways involving the cleavage of those C-D bonds. This can lead to a reduced rate of systemic clearance and a longer biological half-life. clinicaltrials.gov Another potential consequence of deuteration is "metabolic shunting," where a slowdown in one metabolic pathway causes the metabolism to shift to alternative, previously minor, pathways. nih.gov This can alter the relative levels of different metabolites. nih.gov

Stable isotope labeling is a powerful technique in metabolomics for the structural elucidation and quantification of metabolites. guidetopharmacology.orgnih.gov Because isotopes are chemically identical to their common counterparts but differ in mass, isotopically labeled compounds can be easily distinguished using mass spectrometry (MS). nih.gov

(Rac)-Arimoclomol-d10 (maleate) serves as its own labeled tracer. When analyzing samples from in vitro or in vivo studies, the metabolites formed from the d10-analog will retain some or all of the deuterium atoms, giving them a distinct mass signature compared to any endogenous molecules or metabolites from the non-deuterated compound. nih.gov This mass shift allows for the confident identification and tracking of its specific metabolic products, such as the deuterated versions of glutathione (B108866) conjugates, glucuronides, or cleavage products that are known for the parent Arimoclomol. drugbank.comnih.govnih.gov This methodology is crucial for building a precise metabolite profile and understanding the impact of deuteration.

A primary application of deuteration in drug discovery is to improve the metabolic stability of research compounds. zevra.com By strategically replacing hydrogens at known "soft spots"—sites vulnerable to metabolic attack—with deuterium, researchers can create analogs with more favorable pharmacokinetic properties. nih.gov This modification can lead to a longer half-life and increased exposure of the parent compound. clinicaltrials.gov

This strategy has been shown to be effective for various compounds. For example, the modification of a PI3K-α inhibitor with a d9-tert-butyl group resulted in increased metabolic stability and a 2-fold increase in oral bioavailability in rats. nih.gov Similarly, the deuterated ivacaftor (B1684365) analog, CTP-656, exhibited markedly enhanced metabolic stability in in vitro tests. fda.gov For (Rac)-Arimoclomol-d10 (maleate), its enhanced stability makes it a valuable research tool. The reduced rate of metabolism allows for more controlled studies of the compound's primary pharmacological effects, minimizing the confounding influence of its metabolites.

For a drug targeting neurological disorders, the ability to distribute to the central nervous system (CNS) is paramount. Preclinical studies have confirmed that Arimoclomol, the parent compound, can cross the blood-brain barrier. drugbank.comnih.govalzdiscovery.org This is a critical distribution characteristic that is not expected to be altered by deuteration.

Animal models have provided further evidence of its distribution to target tissues. In NPC1 knockout mice, a model for Niemann-Pick disease type C, Arimoclomol demonstrated target engagement within the brain, where it activated the heat shock response. zevra.com In a transgenic mouse model of amyotrophic lateral sclerosis (ALS), treatment with Arimoclomol led to improved function in hind limb muscles and increased survival of motoneurons in the spinal cord. nih.govnih.gov These findings indicate that the compound distributes to both the CNS and the peripheral neuromuscular system. Therefore, (Rac)-Arimoclomol-d10 (maleate) is expected to follow a similar distribution pattern, reaching key tissues relevant to its therapeutic action.

Deuterium's Impact on Metabolic Pathways and Metabolite Profiling

Pharmacodynamics in Preclinical Systems

The pharmacodynamic profile of (Rac)-Arimoclomol-d10 (maleate) is expected to be identical to that of its non-deuterated parent, as isotopic substitution does not typically alter a molecule's fundamental biological activity. drugbank.com The mechanism of action of Arimoclomol is as a co-inducer or amplifier of the heat shock response (HSR), a primary cellular defense mechanism against stress. clinicaltrials.gov It functions by prolonging the activation of Heat Shock Factor 1 (HSF1), the master regulator of stress-inducible heat shock proteins (HSPs), such as HSP70. drugbank.comnih.govclinicaltrials.gov This amplification occurs in cells already under stress, rather than by inducing the response directly. drugbank.com

The upregulation of HSPs has several beneficial downstream effects, including promoting the proper folding of new or misfolded proteins, preventing protein aggregation, and improving lysosomal function. nih.govalzdiscovery.org The efficacy of this mechanism has been demonstrated in a variety of preclinical models.

Table 2: Summary of Preclinical Pharmacodynamic Findings for Arimoclomol

| Preclinical Model | Key Pharmacodynamic Effects | Findings |

| ALS Mouse Model (SOD1G93A) | Neuroprotection | Delayed disease progression, improved hind limb muscle function, and increased motoneuron survival. nih.gov Resulted in a 22% increase in lifespan. nih.gov |

| Niemann-Pick Type C (NPC) Mouse Model | Lysosomal Function & Lipid Metabolism | Activated the heat shock response in the brain and reduced the pathological lipid burden. zevra.com |

| Gaucher Disease (GD) Cellular Models | Protein Folding & Maturation | Induced HSPs, which enhanced the folding, maturation, and activity of the mutated GCase enzyme. alzdiscovery.org |

| C. elegans Model of Tau Toxicity | Neuroprotection | Significantly improved motility and extended lifespan. |

Dose-Response Relationships in Cellular and Animal Models

There is no publicly available information detailing the dose-response relationships of (Rac)-Arimoclomol-d10 (maleate) in either cellular or animal models. Studies on the non-deuterated Arimoclomol have established its activity in various models, but equivalent data for the d10 version are absent from the scientific literature. nih.gov

Receptor Occupancy and Target Engagement Studies

Specific data from receptor occupancy and target engagement studies for (Rac)-Arimoclomol-d10 (maleate) have not been made public. While the target engagement of Arimoclomol has been inferred from its effects on the heat shock response in preclinical models of NPC, no such detailed studies have been published for the deuterated form. nih.gov

Isotopic Effects on Preclinical Pharmacological Profiles

The theoretical basis for using deuterium in drug design is to leverage the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, primarily by cytochrome P450 enzymes. This can lead to a longer drug half-life, increased exposure, and potentially altered formation of metabolites.

However, without specific preclinical studies on (Rac)-Arimoclomol-d10 (maleate), any discussion of isotopic effects remains purely theoretical. The precise impact of d10-substitution on the pharmacokinetics and pharmacodynamics of Arimoclomol has not been documented in peer-reviewed literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Rac Arimoclomol D10 Maleate and Analogs

Impact of Deuteration on Molecular Conformation and Dynamics

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can subtly alter the physicochemical properties of a molecule without changing its fundamental chemical structure. The increased mass of deuterium leads to lower vibrational frequencies of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This change can affect intramolecular interactions, such as hydrogen bonding and van der Waals forces, which in turn can influence the molecule's preferred three-dimensional conformation and its dynamic behavior in solution.

For (Rac)-Arimoclomol-d10, deuteration is expected to have the most significant impact on the conformation of the piperazine (B1678402) ring. Piperazine rings typically adopt a stable chair conformation. researchgate.net The altered vibrational energetics due to deuteration could lead to minor changes in bond lengths and angles within the deuterated moiety, potentially affecting the puckering of the piperazine ring or the rotational barrier of the side chain. While these conformational shifts are generally small, they can have measurable effects on how the molecule interacts with its biological targets or metabolic enzymes.

Elucidating Key Structural Features for Biological Activity

The biological activity of Arimoclomol (B1213184) is attributed to its ability to co-induce heat shock proteins, which are crucial for cellular protein quality control. nih.gov Its mechanism is thought to involve the stabilization of the active state of HSF1, leading to an amplified and prolonged transcription of HSP genes. drugbank.comnih.gov This ultimately aids in clearing the cellular accumulation of misfolded proteins and lipids that are characteristic of lysosomal storage disorders like NPC. biospace.comfda.gov

The primary contribution of deuteration in drug molecules is typically related to the kinetic isotope effect (KIE). The C-D bond is stronger and is broken more slowly by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, than an equivalent C-H bond. By strategically replacing hydrogens at metabolically vulnerable sites with deuterium, the rate of metabolic degradation can be reduced.

In the context of (Rac)-Arimoclomol-d10, the "d10" designation implies that ten hydrogen atoms have been replaced by deuterium. These substitutions are likely placed on the piperidinylpropoxy and/or other metabolically active parts of the molecule. This modification is not intended to directly enhance binding to the therapeutic target (HSF1) but rather to improve the metabolic stability of the compound. A slower rate of metabolism can lead to a longer half-life and increased systemic exposure, allowing the drug to exert its therapeutic effect more effectively.

Table 1: Potential Metabolic Hotspots in Arimoclomol for Deuteration This table illustrates hypothetical sites on the Arimoclomol scaffold where deuteration could be applied to slow metabolic breakdown, based on common metabolic pathways.

| Molecular Moiety | Potential Metabolic Reaction | Rationale for Deuteration |

|---|---|---|

| Piperidine (B6355638) Ring | N-dealkylation, Ring Oxidation | Blocking these common CYP-mediated reactions can enhance metabolic stability. |

| Propoxy Linker | O-dealkylation | Slowing the cleavage of the ether linkage would prevent premature inactivation. |

Arimoclomol possesses a chiral center at the 2-position of the propoxy chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Arimoclomol and (S)-Arimoclomol. The designation "(Rac)-" indicates a racemic mixture, which contains equal amounts of both enantiomers.

The stereochemistry of a drug is critically important, as biological systems like receptors and enzymes are themselves chiral. Consequently, different enantiomers of a drug can exhibit significant differences in their pharmacological and pharmacokinetic profiles. nih.gov One enantiomer may be responsible for the desired therapeutic activity, while the other could be inactive, less active, or even contribute to adverse effects. nih.gov

For research on Arimoclomol, using a stereoisomerically pure compound is crucial for obtaining clear and interpretable results. The FDA-approved form of the drug is the single (R)-enantiomer. nih.gov Research conducted with the racemic mixture would reflect the combined effects of both enantiomers, potentially obscuring the true potency and efficacy of the active isomer and complicating the understanding of its structure-activity relationship.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Deuterated Analogs

Such a model would involve synthesizing a library of Arimoclomol analogs with deuterium atoms placed at various positions. The biological activity of each analog (e.g., its ability to induce HSP70 expression in a cell-based assay) would be measured experimentally. These activity data would then be fed into a QSAR algorithm along with calculated molecular descriptors for each analog. Descriptors could include the location and number of deuterium atoms, electronic properties, steric factors, and lipophilicity. The resulting QSAR model would be a mathematical equation that could predict the activity of new, unsynthesized deuterated analogs, thereby guiding the design of more potent or metabolically stable compounds.

Table 2: Hypothetical Data for a QSAR Study of Deuterated Arimoclomol Analogs This table provides an example of the type of data that would be used to build a QSAR model. The activity values are for illustrative purposes only.

| Compound | Deuteration Pattern | Lipophilicity (logP) | HSP70 Induction (EC50, nM) |

|---|---|---|---|

| Arimoclomol | d0 (non-deuterated) | 2.5 | 150 |

| Analog 1 | d4 (Piperidine-2,2,6,6) | 2.5 | 120 |

| Analog 2 | d2 (Propoxy-1,1) | 2.5 | 145 |

| Analog 3 | d4 (Pyridine ring) | 2.5 | 140 |

| (Rac)-Arimoclomol-d10 | d10 (Full deuteration) | 2.5 | 95 |

Structure-Based Drug Design (SBDD) Principles Applied to Arimoclomol Scaffolds

Using computational docking programs, researchers could visualize how Arimoclomol fits into its binding pocket. This would reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for its activity. With this information, medicinal chemists could rationally modify the Arimoclomol scaffold. For example, they might alter the hydroxypyridinone moiety to improve hydrogen bonding or substitute the piperazine ring with other heterocyclic groups to optimize van der Waals interactions or improve selectivity. This iterative process of computational design, chemical synthesis, and biological testing is a powerful strategy for developing next-generation therapeutics with superior efficacy and safety profiles.

Analytical Methodologies for the Research and Characterization of Rac Arimoclomol D10 Maleate

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Metabolite Identification

High-resolution mass spectrometry is an indispensable tool for the definitive characterization of (Rac)-Arimoclomol-d10 (maleate). Its ability to provide highly accurate mass measurements allows for the confirmation of the elemental composition and the assessment of isotopic enrichment. This is crucial for ensuring the quality and reliability of the labeled compound in subsequent research applications.

Application of LC-MS for Quantitative Determination in Research Samples

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for the quantitative analysis of Arimoclomol (B1213184) in biological matrices, and (Rac)-Arimoclomol-d10 (maleate) plays a pivotal role in these assays. In a typical research setting, a validated LC-MS/MS method would be employed to measure the concentration of Arimoclomol in samples such as plasma, cerebrospinal fluid, or tissue homogenates. The method would involve the addition of a known concentration of (Rac)-Arimoclomol-d10 (maleate) to the samples as an internal standard.

The distinct mass difference between the analyte (Arimoclomol) and the internal standard (Arimoclomol-d10) allows for their simultaneous detection and quantification. The use of multiple reaction monitoring (MRM) enhances the selectivity and sensitivity of the assay by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Table 1: Hypothetical MRM Transitions for Arimoclomol and (Rac)-Arimoclomol-d10

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Arimoclomol | [Precise mass of protonated Arimoclomol] | [Precise mass of a specific fragment ion] |

| (Rac)-Arimoclomol-d10 | [Precise mass of protonated Arimoclomol-d10] | [Precise mass of the corresponding fragment ion] |

The ratio of the peak area of Arimoclomol to that of (Rac)-Arimoclomol-d10 is then used to construct a calibration curve from which the concentration of Arimoclomol in the unknown samples can be accurately determined. This approach corrects for variations in sample preparation and instrument response, ensuring robust and reliable quantitative data.

Use of Deuterated Standards for Absolute Quantification in Preclinical Bioanalysis

The use of a stable isotope-labeled internal standard like (Rac)-Arimoclomol-d10 (maleate) is the gold standard for absolute quantification in preclinical bioanalysis. Because the deuterated standard co-elutes chromatographically with the unlabeled analyte and exhibits nearly identical ionization efficiency, it effectively compensates for matrix effects and extraction losses. This is particularly critical in complex biological matrices where endogenous substances can interfere with the analysis.

The high isotopic purity of the (Rac)-Arimoclomol-d10 (maleate), as determined by HRMS, is paramount. Any significant presence of unlabeled Arimoclomol in the internal standard solution would lead to an overestimation of the analyte concentration. Therefore, a thorough characterization of the isotopic distribution of the deuterated standard is a prerequisite for its use in quantitative assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural confirmation of (Rac)-Arimoclomol-d10 (maleate) and for verifying the precise location of the deuterium atoms.

¹H NMR (Proton NMR) spectra would be expected to show a significant reduction in the signal intensity corresponding to the protons on the piperidine (B6355638) ring, confirming the successful incorporation of deuterium at these positions. The absence of signals in the regions where piperidine protons would typically resonate provides strong evidence of high levels of deuteration.

¹³C NMR (Carbon-13 NMR) spectra would also be informative. The carbon signals of the deuterated piperidine ring would exhibit characteristic splitting patterns due to coupling with deuterium (a spin-1 nucleus), and their chemical shifts might be slightly altered compared to the unlabeled compound.

2H NMR (Deuterium NMR) would directly detect the deuterium nuclei, providing unequivocal proof of their presence and potentially information about their environment within the molecule.

Table 2: Expected ¹H NMR Spectral Changes in (Rac)-Arimoclomol-d10 (maleate) Compared to Unlabeled Arimoclomol

| Proton Environment | Expected Observation in (Rac)-Arimoclomol-d10 Spectrum |

| Piperidine ring protons | Substantial decrease or absence of signals |

| Other protons (e.g., on the pyridine (B92270) ring, propyl chain) | Signals remain with expected chemical shifts and multiplicities |

Chromatographic Techniques for Compound Purity and Degradation Product Analysis in Research Samples

High-performance liquid chromatography (HPLC) is a fundamental technique for assessing the chemical purity of (Rac)-Arimoclomol-d10 (maleate) and for monitoring its stability. A reversed-phase HPLC method with UV detection is typically employed to separate the main compound from any potential impurities or degradation products.

Forced degradation studies are often conducted to understand the stability of the molecule under various stress conditions such as acid, base, oxidation, heat, and light. ajpsonline.commedcraveonline.com These studies help in identifying potential degradation pathways and in developing stability-indicating analytical methods. ajpsonline.commedcraveonline.com In such studies, HPLC would be used to separate the parent compound from any newly formed degradants. The chromatographic profile would reveal the extent of degradation and the number of degradation products formed under each stress condition.

As Arimoclomol contains a chiral center, chiral HPLC may also be employed to ensure the racemic nature of the compound and to separate the enantiomers if required for specific research purposes. sepscience.comamericanpharmaceuticalreview.com The use of a chiral stationary phase is the most common approach for separating enantiomers in HPLC. sepscience.comamericanpharmaceuticalreview.comchiralpedia.com

Table 3: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 270 nm) |

| Injection Volume | 10 µL |

Spectroscopic Methods for Mechanistic Studies

While the primary role of (Rac)-Arimoclomol-d10 (maleate) is as an internal standard, its spectroscopic properties are also relevant in mechanistic studies. For instance, in studies investigating the metabolic fate of Arimoclomol, the mass shift provided by the deuterium label is critical for distinguishing between the parent drug and its metabolites using mass spectrometry.

Furthermore, kinetic isotope effect studies could potentially leverage the deuterated compound to probe the mechanism of metabolic transformations. If a C-H bond at a deuterated position is broken in the rate-determining step of a metabolic reaction, a slower rate of metabolism would be observed for the deuterated compound compared to the unlabeled drug. This information can provide valuable insights into the enzymatic processes involved in Arimoclomol's biotransformation.

Future Research Directions and Translational Perspectives for Academic Inquiry

Development of Novel Deuterated Arimoclomol (B1213184) Derivatives with Enhanced Research Utility

The strategic incorporation of deuterium (B1214612) at specific molecular positions can significantly alter a compound's metabolic fate, a principle known as the deuterium kinetic isotope effect (DKIE). musechem.comnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. musechem.comnih.gov This property can be harnessed to develop novel deuterated derivatives of arimoclomol with enhanced research utility.

Future research should focus on synthesizing a library of arimoclomol analogs with deuterium substitutions at various metabolically susceptible sites. This would allow for a systematic investigation into how deuteration at different positions affects the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADMET). musechem.com Such studies could lead to the identification of derivatives with optimized properties, for instance, a longer half-life, which could be advantageous for certain experimental paradigms. nih.gov

Exploration of New Mechanistic Pathways in Preclinical Models

Arimoclomol is known to amplify the heat shock response (HSR), a cellular protective mechanism. nih.govnih.gov However, the full extent of its mechanistic repertoire is likely not yet fully understood. Preclinical models, ranging from cell cultures to animal models of disease, are indispensable for exploring these new pathways. t2evolve.com

Integration with Multi-Omics Approaches for Comprehensive Biological Understanding

To gain a holistic understanding of the biological effects of (Rac)-Arimoclomol-d10 (maleate), it is crucial to integrate data from various "omics" platforms. nih.govnih.gov This multi-omics approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular changes induced by the compound. labmanager.com

For instance, transcriptomic analysis can reveal which genes are up- or downregulated in response to treatment, while proteomics can identify changes in protein expression and post-translational modifications. labmanager.com Metabolomics can shed light on the metabolic pathways that are altered by the compound. By integrating these different data layers, researchers can construct detailed models of the drug's mechanism of action and identify potential biomarkers of response. nih.govmdpi.com

Addressing Challenges in the Synthesis and Characterization of Deuterated Compounds for Research

While the use of deuterated compounds in research offers many advantages, there are also challenges associated with their synthesis and characterization. digitellinc.com The introduction of deuterium into a molecule can be a complex process, and it is often difficult to achieve 100% isotopic purity. digitellinc.com Therefore, robust analytical methods are required to accurately determine the level and position of deuteration. researchgate.net

Future research should focus on developing more efficient and cost-effective methods for the synthesis of deuterated compounds. mdpi.com Additionally, there is a need for standardized protocols for the characterization of these compounds to ensure the reproducibility of research findings. Overcoming these challenges will be crucial for the widespread adoption of deuterated compounds in academic research.

Potential as a Pharmacological Probe for Investigating Specific Biological Questions

Beyond its potential as a therapeutic agent, (Rac)-Arimoclomol-d10 (maleate) can also serve as a valuable pharmacological probe to investigate specific biological questions. researchgate.net For example, its ability to modulate the heat shock response can be exploited to study the role of this pathway in various physiological and pathological processes. nih.govnih.gov

By using deuterated arimoclomol, researchers can minimize the confounding effects of metabolism, allowing for a more precise investigation of the on-target effects of the compound. This can be particularly useful for studying the direct interaction of arimoclomol with its molecular targets and for elucidating the downstream signaling events that are triggered by its binding.

Q & A

Q. Table 1: Key Analytical Parameters

| Parameter | Method | Expected Outcome |

|---|---|---|

| Deuteration confirmation | ¹H/²H NMR | Absence of peaks at deuterated sites |

| Molecular weight | HR-LC-MS | m/z 313.79 ([M+H]⁺) |

| Purity | HPLC-UV (254 nm) | ≥98% |

Basic: What is the rationale for using deuterated maleate in preclinical studies?

Answer:

Deuterated maleate (C₄D₄O₄²⁻) stabilizes the compound via salt formation, enhancing solubility and bioavailability. The deuterated form (Arimoclomol-d10) is used to study isotopic effects on pharmacokinetics (PK) , such as metabolic half-life extension via the kinetic isotope effect (KIE), while maintaining pharmacodynamic (PD) activity .

Advanced: How to address isotopic interference in bioanalytical assays for (Rac)-Arimoclomol-d10 (maleate)?

Answer:

Use stable isotope-labeled internal standards (e.g., Arimoclomol-d15) to differentiate between deuterated and endogenous metabolites. Employ high-resolution mass spectrometry (HR-MS) with a mass accuracy <5 ppm to resolve isotopic clusters. For example, chromatographic separation (C18 column, 0.1% formic acid) can distinguish deuterated species from non-deuterated analogs .

Advanced: How to design in vivo studies to evaluate proteostasis modulation by (Rac)-Arimoclomol-d10 (maleate)?

Answer:

- Model: Use transgenic mice expressing misfolded proteins (e.g., SOD1G93A for ALS).

- Dosing: Administer 10 mg/kg (IP) daily; compare deuterated vs. non-deuterated arms.

- Endpoints: Quantify heat shock proteins (HSP70, HSP90) via Western blot and monitor disease progression (e.g., rotarod performance). Include a vehicle control (maleate buffer) to isolate salt effects .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

Store at -20°C in desiccated, amber vials to prevent hydrolysis of the maleate moiety. Stability studies show <2% degradation over 12 months under these conditions. Avoid freeze-thaw cycles, as deuterated compounds may exhibit altered crystallization behavior .

Advanced: How to resolve discrepancies in stability data between in vitro and in vivo systems?

Answer:

- In vitro: Use simulated biological matrices (e.g., plasma, liver microsomes) with stabilizers (e.g., EDTA).

- In vivo: Apply stable isotope tracing (e.g., ¹³C-labeled maleate) to track degradation pathways. For example, discrepancies in hepatic clearance may arise from deuteration-induced changes in cytochrome P450 binding .

Regulatory: What guidelines apply to preclinical studies using deuterated compounds?

Answer:

Follow ICH M3(R2) for deuterated drug safety assessments, including:

- Toxicokinetics: Compare exposure ratios (AUC) of deuterated vs. non-deuterated forms.

- Genotoxicity: Conduct AMES tests with deuterated analogs to rule out isotopic effects on mutagenicity .

Advanced: How to interpret contradictory data on deuterated vs. non-deuterated efficacy?

Answer:

Contradictions may arise from isotopic effects on target binding (e.g., HSP70 ATPase activity). Use isothermal titration calorimetry (ITC) to compare binding affinities. If deuterated forms show reduced efficacy, evaluate alternative dosing regimens or co-administration with HSP potentiators .

Advanced: What experimental strategies assess synergy with other protein homeostasis modulators?

Answer:

Use combinatorial drug screening (e.g., Arimoclomol-d10 + HSP90 inhibitor) in HEK293T cells expressing destabilized luciferase. Measure luminescence recovery after heat shock (Hsp70-dependent). Synergy is quantified via Chou-Talalay combination indices .

Methodological: How to report deuterated compound use in manuscripts?

Answer:

Follow Pharmaceutical Research guidelines:

- Materials: Specify deuterium positions (e.g., "d10" in C₁₄H₂₀ClN₃O₃·C₄D₄O₄).

- Methods: Detail isotopic purity, storage conditions, and analytical validation (NMR/MS spectra in supplements).

- Data Availability: Deposit raw spectral data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.